molecular formula C12H17ClN2O B2902072 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline CAS No. 923238-52-2

5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline

Cat. No.: B2902072
CAS No.: 923238-52-2
M. Wt: 240.73
InChI Key: VGTBDTRAZIEEKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions to produce larger quantities of the compound while ensuring purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target protein .

Comparison with Similar Compounds

  • 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)pyridine
  • 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)benzene

Uniqueness: 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline is unique due to its specific structural features, such as the presence of both a chlorine atom and a morpholine ring. These features contribute to its distinct chemical reactivity and binding properties, making it valuable for specialized research applications .

Properties

IUPAC Name

5-chloro-2-(2,6-dimethylmorpholin-4-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-8-6-15(7-9(2)16-8)12-4-3-10(13)5-11(12)14/h3-5,8-9H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTBDTRAZIEEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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